molecular formula C13H13BrN2 B5669002 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B5669002
M. Wt: 277.16 g/mol
InChI Key: BMSJWPIWXUHOAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline (C₁₂H₁₁BrN₂) is a substituted aniline derivative featuring a bromine atom at the para position, a methyl group at the ortho position of the aromatic ring, and a pyridin-3-ylmethyl substituent on the aniline nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzymes like leukotriene A4 hydrolase (LTA4H) and viral proteins . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds. For example, 4-bromo-2-methylaniline derivatives are often prepared via coupling reactions with pyridinylmethyl halides or through Schiff base formations . The compound’s IR spectrum reveals characteristic stretches for C-Br (555 cm⁻¹), aromatic C-H (1356 cm⁻¹), and C=N (1599 cm⁻¹), consistent with its hybrid aromatic-heterocyclic structure .

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJWPIWXUHOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would involve binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aniline Core

The bromine atom at the para position enhances electrophilic aromatic substitution resistance and influences electronic properties. Compared to chloro or nitro substituents, bromine offers superior steric bulk and lipophilicity, which can improve binding to hydrophobic pockets in biological targets . For instance, 4-chloro-N-(pyridin-3-ylmethyl)aniline (C₁₂H₁₁ClN₂) shares similar geometry but exhibits reduced molecular weight (228.7 vs. 263.1 g/mol) and slightly lower logP values, impacting solubility .

Pyridinylmethyl Substituent Variations

The pyridin-3-ylmethyl group is critical for bioactivity. Replacing the pyridine ring’s position (e.g., pyridin-2-ylmethyl in 4-bromo-N-(pyridin-2-ylmethyl)aniline) disrupts π-π stacking and hydrogen-bonding interactions observed in LTA4H binding . Polar substituents like methoxybenzyl or sulfonylpiperazinyl groups (e.g., compounds 9f–9j in ) enhance solubility but reduce membrane permeability compared to the lipophilic pyridin-3-ylmethyl moiety .

Structural Analogs with Heterocyclic Modifications

  • 4-Bromo-2-(pyridine-2-carboximidoyl)aniline (CAS 62375-31-9): Incorporates an imino group, enabling tautomerization and additional hydrogen-bonding interactions. This contrasts with the rigid methyl group in the target compound, which restricts conformational flexibility .
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Features an amide bridge, extending π-conjugation and near-planar molecular geometry. The lactam ring introduces polarity, differing from the pyridinylmethyl group’s hydrophobic nature .

Physicochemical Properties

Property 4-Bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline 4-Chloro-N-(pyridin-3-ylmethyl)aniline 4-Bromo-N-(cyclopropylmethyl)aniline
Molecular Weight (g/mol) 263.13 228.7 226.11
LogP ~3.2 (estimated) ~2.8 ~3.0
Boiling Point Not reported Not reported Not reported
Storage Conditions 2–8°C, sealed Ambient Ambient
Key Functional Groups Br, CH₃, pyridin-3-ylmethyl Cl, pyridin-3-ylmethyl Br, cyclopropylmethyl

Biological Activity

4-Bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 4-position, a methyl group at the 2-position of the aniline ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom. The molecular formula for this compound is C12H12BrN2C_{12}H_{12}BrN_2.

Synthesis Method:
The synthesis typically involves a condensation reaction between 4-bromo-2-methylaniline and pyridine-3-carboxaldehyde. The process can be summarized as follows:

  • Starting Materials : 4-bromo-2-methylaniline and pyridine-3-carboxaldehyde.
  • Reaction Conditions : The reaction is conducted in ethanol under reflux conditions for several hours.
  • Isolation : The product is isolated through filtration followed by recrystallization to achieve purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against human leukemia and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances its reactivity, while the pyridinyl group contributes to increased binding affinity with biological targets. This interaction may modulate enzyme activity or receptor binding, leading to therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-bromo-N-(pyridin-4-ylmethyl)anilineC12H12BrN2Similar bromine substitution but different pyridine position
2-bromo-N-(pyridin-3-ylmethyl)anilineC12H12BrN2Different bromine position; potential different reactivity
N-(pyridin-3-ylmethyl)-4-methylanilineC11H12N2Lacks bromine; may exhibit different biological properties

The structural arrangement of substituents in this compound allows for diverse interactions with biological molecules, enhancing its potential as a therapeutic agent compared to its analogs.

Case Studies

  • Anticancer Activity : A study evaluating the compound's effect on MCF-7 breast cancer cells revealed that it induced apoptosis in a dose-dependent manner, increasing p53 expression levels and caspase activity, which are critical markers of programmed cell death .
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against E. coli and S. aureus, demonstrating significant inhibition comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline scaffold. A precursor, N-(pyridin-3-ylmethyl)aniline, can be prepared via reductive amination of pyridine-3-carbaldehyde with aniline, followed by bromination and methylation. For bromination, electrophilic aromatic substitution (EAS) using bromine in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions is effective . Methylation at the ortho position may require directed ortho-metalation (DoM) strategies using lithium bases, followed by quenching with methyl iodide. Column chromatography and recrystallization are recommended for purification, with characterization via 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR Spectroscopy : 1H^1H NMR can confirm the presence of the pyridinylmethyl group (δ ~4.4 ppm for –CH2_2-N) and bromine’s deshielding effects on aromatic protons .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., calculated vs. experimental [M+H]+^+).
  • HPLC/GC-MS : To assess purity (>95% is typical for research-grade material).
  • Elemental Analysis : Validates stoichiometry, especially for bromine content .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

Methodological Answer: The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Its reactivity is enhanced by electron-withdrawing groups (e.g., the pyridinylmethyl group), which activate the aromatic ring toward substitution. Comparative studies with iodinated analogs (e.g., 2-iodo-N-(pyridin-3-ylmethyl)aniline) suggest bromine’s slower kinetics but higher selectivity in NAS .

Advanced Research Questions

Q. How does the pyridinylmethyl group influence electronic properties and binding affinity in biological systems?

Methodological Answer: The pyridine ring introduces π-π stacking potential and hydrogen-bonding capacity via its nitrogen lone pair. Computational studies (DFT, molecular docking) reveal that the pyridinylmethyl group enhances binding to enzymes like tubulin, as seen in dinitroaniline derivatives targeting plant microtubules . Competitive binding assays with truncated analogs (e.g., N-methylaniline) show reduced affinity, confirming the pyridine moiety’s role in target engagement .

Q. What crystallographic strategies resolve challenges in determining this compound’s molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is optimal. For example, a related bromoaniline derivative (N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) was resolved to 0.8 Å resolution, revealing planar conformations stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-conjugation across the amide bridge . Challenges include crystal twinning; using high-symmetry space groups (e.g., P21_1/c) and cryocooling (100 K) improves data quality .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect bioactivity in antitubulin applications?

Methodological Answer: Structure-activity relationship (SAR) studies on dinitroaniline derivatives highlight that bromine’s size and electronegativity enhance tubulin binding compared to chlorine or fluorine. For instance, 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline showed 10-fold higher inhibition of Arabidopsis thaliana tubulin polymerization than non-brominated analogs. Methylation at the ortho position further stabilizes hydrophobic interactions in the binding pocket .

Q. What experimental approaches address contradictions in reported synthetic yields for halogenated aniline derivatives?

Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., dihalogenation or oxidation). Mitigation strategies include:

  • Kinetic Control : Slow addition of brominating agents at low temperatures (−10°C to 0°C).
  • Protecting Groups : Temporarily blocking reactive sites (e.g., acetylation of the amine) before bromination .
  • In Situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress .

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